5-Bromo-4-fluoro-2-methylanisole
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Overview
Description
5-Bromo-4-fluoro-2-methylanisole: is an organic compound with the molecular formula C8H8BrFO It is a derivative of anisole, featuring bromine, fluorine, and methyl substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-methylanisole typically involves the bromination and fluorination of 2-methylanisole. One common method includes:
Bromination: Reacting 2-methylanisole with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Fluorination: Subsequent fluorination can be achieved using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4-fluoro-2-methylanisole can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Cross-Coupling: Palladium catalysts, along with boronic acids or organostannanes, are commonly used under mild conditions.
Major Products:
Substitution: Products depend on the nucleophile used, such as methoxy or alkyl groups replacing the halogens.
Cross-Coupling: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology and Medicine
- Potential applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry
- Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action for 5-Bromo-4-fluoro-2-methylanisole in chemical reactions involves its ability to participate in electrophilic aromatic substitution and cross-coupling reactions. The presence of bromine and fluorine atoms makes it a versatile intermediate for further functionalization.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylanisole: Similar structure but lacks the fluorine atom.
4-Bromo-2-fluoroanisole: Similar but with different substitution pattern.
Uniqueness
- The combination of bromine, fluorine, and methyl groups in 5-Bromo-4-fluoro-2-methylanisole provides unique reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
1-bromo-2-fluoro-5-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-3-7(10)6(9)4-8(5)11-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLZKEVRYNYHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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